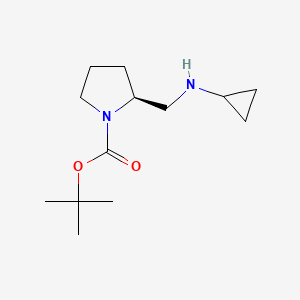

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13536185

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O2 |

|---|---|

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | tert-butyl (2S)-2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | SQRRQAVVRXZUMD-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CNC2CC2 |

| SMILES | CC(C)(C)OC(=O)N1CCCC1CNC2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CNC2CC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at two positions:

-

Position 1 (N-atom): A tert-butyl ester group (-COO-C(CH₃)₃), which serves as a protective moiety for the carboxylic acid functionality.

-

Position 2 (C-atom): A cyclopropylaminomethyl group (-CH₂-NH-C₃H₅), introducing conformational rigidity and electronic modulation due to the cyclopropane ring’s inherent strain .

The (S)-configuration at the second carbon ensures enantiomeric specificity, a critical factor in biological interactions and synthetic applications .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₁₃H₂₅N₂O₂, with a calculated molecular weight of 241.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅N₂O₂ |

| Molecular Weight | 241.35 g/mol |

| Stereochemistry | (S)-configuration |

| Key Functional Groups | Tert-butyl ester, cyclopropylamine |

Synthesis and Manufacturing

Strategic Approaches

The synthesis of this compound likely involves multi-step strategies common to pyrrolidine derivatives:

-

Pyrrolidine Functionalization:

-

The tert-butyl ester is introduced via carbamate formation, protecting the pyrrolidine nitrogen under basic conditions (e.g., di-tert-butyl dicarbonate) .

-

Subsequent alkylation or reductive amination at the 2-position installs the cyclopropylaminomethyl group. Chiral catalysts or auxiliaries ensure retention of the (S)-configuration .

-

-

Cyclopropane Integration:

Representative Synthetic Route

-

Step 1: Protection of pyrrolidine’s nitrogen with tert-butyloxycarbonyl (Boc) anhydride.

-

Step 2: Lithiation at the 2-position followed by quenching with a cyclopropylamine-electrophile.

-

Step 3: Stereoselective purification via chiral chromatography or crystallization .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: The tert-butyl ester enhances stability under basic and neutral conditions but hydrolyzes under acidic environments to yield the carboxylic acid .

-

Solubility: Moderate lipophilicity (predicted LogP ~1.8) suggests solubility in polar aprotic solvents (e.g., DMF, DMSO) .

-

Stereochemical Integrity: The (S)-configuration is preserved in inert atmospheres but may racemize under prolonged exposure to heat or strong acids .

Key Physicochemical Parameters

| Parameter | Value/Behavior |

|---|---|

| Melting Point | Estimated 80–90°C |

| Boiling Point | Decomposes >200°C |

| LogP (Partition Coeff.) | ~1.8 (Calculated) |

| pKa | ~9.5 (Amine proton) |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structural motifs align with drug candidates targeting proteases and GPCRs. For example:

-

Antiviral Agents: Cyclopropyl groups enhance metabolic stability in HCV protease inhibitors .

-

Neurological Therapeutics: Pyrrolidine scaffolds are prevalent in dopamine receptor modulators, where stereochemistry dictates selectivity .

Material Science

-

Polymer Modifiers: The tert-butyl ester acts as a transient protective group in step-growth polymerizations, enabling controlled depolymerization .

-

Coating Additives: Cyclopropane’s rigidity improves thermal resistance in epoxy resins .

Future Perspectives

Research Directions

-

Asymmetric Catalysis: Developing enantioselective routes to optimize yield and purity .

-

Prodrug Design: Leveraging the tert-butyl ester for targeted drug delivery systems .

Industrial Adoption

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume